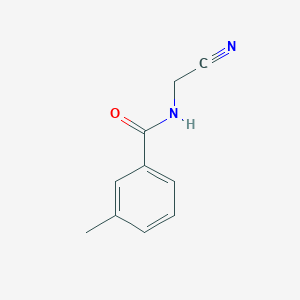

N-(cyanomethyl)-3-methylbenzamide

Beschreibung

N-(Cyanomethyl)-3-methylbenzamide (chemical formula: C₁₁H₁₀N₂O) is a benzamide derivative characterized by a cyanomethyl (-CH₂CN) group attached to the amide nitrogen and a methyl (-CH₃) substituent at the 3-position of the benzene ring (Figure 1). This compound’s structure combines electron-withdrawing (cyanomethyl) and electron-donating (methyl) groups, influencing its reactivity and biological interactions.

Eigenschaften

Molekularformel |

C10H10N2O |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

N-(cyanomethyl)-3-methylbenzamide |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,6H2,1H3,(H,12,13) |

InChI-Schlüssel |

BOLQSKCEFTWYRL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)NCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the direct treatment of 3-methylbenzamide with cyanomethyl chloride in the presence of a base. This reaction also proceeds at room temperature and can be carried out without the need for a solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(cyanomethyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(cyanomethyl)-3-methylbenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(cyanomethyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Synthesis: Typically prepared via coupling reactions between 3-methylbenzoic acid derivatives and cyanomethylamine, often using carbodiimide-based coupling agents.

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Variations in substituent positions and halogen substitution significantly alter chemical and biological properties.

| Compound Name | Structural Features | Reactivity/Biological Activity | Reference |

|---|---|---|---|

| N-(Cyanomethyl)-3-fluorobenzamide | Fluorine at 3-position | Enhanced enzyme inhibition due to electronegativity of fluorine | |

| N-(Cyanomethyl)-3-chlorobenzamide | Chlorine at 3-position | Higher lipophilicity; altered receptor binding compared to fluorine analogs | |

| N-(Cyanomethyl)-4-fluorobenzamide | Fluorine at para position | Reduced steric hindrance; distinct metabolic stability |

Key Findings :

- Fluorine’s electronegativity enhances hydrogen-bonding interactions, improving target affinity (e.g., enzyme inhibition) .

Core Modifications and Functional Group Additions

Modifications to the benzamide core or additional functional groups introduce unique properties.

| Compound Name | Structural Features | Notable Activity | Reference |

|---|---|---|---|

| N-Benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | Trifluoromethyl-oxadiazole group | High reactivity in click chemistry; anticancer activity | |

| 3-[(6-Methylpyridin-3-yl)oxymethyl]benzamide | Pyridine-oxymethyl substituent | Anticancer properties via kinase inhibition | |

| N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide | Benzimidazole moiety | Stabilized intermediates in catalysis; antitumor potential |

Key Findings :

- The trifluoromethyl-oxadiazole group (as in ) enhances electrophilicity, enabling participation in nucleophilic substitutions.

- Pyridine derivatives (e.g., ) exhibit improved solubility and target specificity in kinase pathways.

Key Findings :

- The cyanomethyl group in N-(cyanomethyl)-3-methylbenzamide contributes to strong binding with metalloenzymes (e.g., carbonic anhydrase) due to its ability to coordinate metal ions .

- Compounds lacking the methyl group (e.g., N-(cyanomethyl)benzamide) show reduced potency, highlighting the role of steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.